![molecular formula C14H12ClN5S2 B2498034 2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-74-3](/img/structure/B2498034.png)
2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
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Description
The compound belongs to a class of chemicals that include pyrimidine derivatives, which are of interest due to their wide range of potential biological activities and applications in pharmaceutical chemistry. These compounds often feature in studies exploring new therapeutic agents due to their structural versatility and capacity to engage in a variety of chemical reactions.
Synthesis Analysis
The synthesis of pyrimidine derivatives like the one described can involve multiple steps, including condensation reactions, nucleophilic substitutions, and the use of sulfur-containing groups as functional modifications. For example, studies on similar compounds have detailed the formation of pyrimidine rings through the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives, showcasing the chemical versatility and synthetic accessibility of this class of compounds (Riad & Abdelhamid, 1989).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and spectroscopic methods, reveal the spatial arrangement of atoms within these compounds and their electronic configurations. Such studies provide insights into the compound's reactivity, stability, and interaction with biological targets. For instance, vibrational spectral analysis using techniques like FT-IR and FT-Raman, alongside density functional theory (DFT) calculations, can elucidate the structural characteristics of related pyrimidine derivatives (Alzoman et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, including nucleophilic substitutions, which can be leveraged to introduce various functional groups into the molecule, thereby altering its chemical and physical properties. The presence of sulfur and chloro groups within these compounds can significantly influence their reactivity and potential as intermediates in organic synthesis (Tanji, Yamamoto, & Higashino, 1989).
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a range of novel compounds using triazoles and pyrimidines as core structures. These methods often involve heteroaromatization or cyclization reactions to create derivatives with potential biological activities. For instance, El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives through reactions of specific pyrimidine with various reagents, showcasing the versatility of these core structures in producing new chemical entities with potential antimicrobial properties (El-Agrody et al., 2001).
Antimicrobial and Antitumor Activities
Several studies have focused on the biological activities of triazole and pyrimidine derivatives. Ivachtchenko et al. (2010) prepared 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their binding affinity and ability to inhibit cellular responses to serotonin, demonstrating their selectivity as 5-HT6 receptor ligands with potential implications for neurological conditions (Ivachtchenko et al., 2010). Additionally, Hafez and El-Gazzar (2009) explored the antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, finding inhibitory effects on the growth of various cancer cell lines at low concentrations, highlighting the potential of these compounds in cancer research (Hafez & El-Gazzar, 2009).
Chemical Characterization and Properties
Research into the chemical properties and structural characterization of triazole and pyrimidine derivatives provides insights into their potential applications. Spectroscopic techniques, such as FT-IR, FT-Raman, and NMR, are commonly used to elucidate the structure and electronic properties of these compounds, which is crucial for understanding their reactivity and interaction with biological targets. Alzoman et al. (2015) conducted a detailed spectroscopic investigation of a pyrimidine derivative, predicting its nonlinear optical behavior and potential as a chemotherapeutic agent through molecular docking studies (Alzoman et al., 2015).
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S2/c1-21-14-19-18-12(9-22-13-16-7-2-8-17-13)20(14)11-5-3-10(15)4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUSBDJYPRTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine |
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